6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
6,7-Difluoro-3,4-dihydroisoquinolin-1(2H)-one is a fluorinated derivative of isoquinolinone. Isoquinolinones are a class of compounds known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one typically involves the fluorination of a suitable isoquinolinone precursor. Common methods include:
Electrophilic fluorination: Using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Nucleophilic fluorination: Using reagents like potassium fluoride (KF) or cesium fluoride (CsF).
Industrial Production Methods
Industrial production methods for such compounds often involve scalable fluorination techniques under controlled conditions to ensure high yield and purity. These methods may include:
Continuous flow reactors: For efficient and controlled fluorination.
Catalytic processes: Using metal catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Conversion to reduced forms using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen exchange or nucleophilic substitution reactions using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaI in acetone or KOtBu in DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may yield dihydroisoquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving fluorinated compounds.
Medicine: Potential use in drug discovery and development due to its structural similarity to bioactive isoquinolinones.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-difluoro-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific biological target. Generally, fluorinated compounds can interact with enzymes, receptors, or other proteins, affecting their function. The presence of fluorine atoms can enhance binding affinity and selectivity due to their unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloro-3,4-dihydroisoquinolin-1(2H)-one: Chlorinated analogue with similar properties.
6,7-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one: Methylated analogue with different electronic properties.
6,7-Dihydroxy-3,4-dihydroisoquinolin-1(2H)-one: Hydroxylated analogue with increased polarity.
Uniqueness
6,7-Difluoro-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance metabolic stability, lipophilicity, and binding interactions, making this compound potentially more effective in certain applications compared to its non-fluorinated analogues.
Properties
IUPAC Name |
6,7-difluoro-3,4-dihydro-2H-isoquinolin-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c10-7-3-5-1-2-12-9(13)6(5)4-8(7)11/h3-4H,1-2H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFLRJVEUDYCCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CC(=C(C=C21)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901252203 | |
Record name | 6,7-Difluoro-3,4-dihydro-1(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901252203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352393-61-3 | |
Record name | 6,7-Difluoro-3,4-dihydro-1(2H)-isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352393-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Difluoro-3,4-dihydro-1(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901252203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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